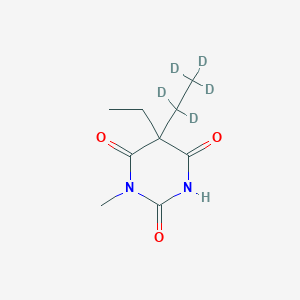
Methylbarbital-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylbarbital-d5 is a deuterated form of methylbarbital, a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and hypnotic properties. This compound is specifically labeled with deuterium, which makes it useful in various scientific research applications, particularly in the field of analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methylbarbital-d5 involves the incorporation of deuterium atoms into the methylbarbital molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated methyl iodide (CD3I) in the alkylation step of the synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure high purity and yield of the deuterated compound. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is essential to confirm the incorporation of deuterium atoms and the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methylbarbital-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups in the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and halide ions (Cl-, Br-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methylbarbital-d5 has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and NMR spectroscopy to quantify and analyze other compounds.
Pharmacokinetics: Helps in studying the metabolism and distribution of barbiturates in biological systems.
Drug Development: Used in the development and testing of new pharmaceuticals, particularly in understanding the pharmacodynamics and pharmacokinetics of barbiturates.
Biomedical Research: Employed in studies related to the central nervous system and its disorders, such as epilepsy and anxiety.
Mecanismo De Acción
Methylbarbital-d5, like other barbiturates, exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. It binds to the GABA-A receptor, increasing the duration of chloride ion channel opening, which leads to hyperpolarization of the neuron and a decrease in neuronal excitability. This results in sedative and hypnotic effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Pentobarbital: Used for its anesthetic and sedative effects.
Secobarbital: Known for its short-acting sedative properties.
Uniqueness of Methylbarbital-d5
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. The presence of deuterium atoms allows for more precise quantification and analysis in mass spectrometry and NMR spectroscopy, providing valuable insights into the behavior and metabolism of barbiturates.
Propiedades
Fórmula molecular |
C9H14N2O3 |
|---|---|
Peso molecular |
203.25 g/mol |
Nombre IUPAC |
5-ethyl-1-methyl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C9H14N2O3/c1-4-9(5-2)6(12)10-8(14)11(3)7(9)13/h4-5H2,1-3H3,(H,10,12,14)/i1D3,4D2 |
Clave InChI |
FWJKNZONDWOGMI-SGEUAGPISA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)N(C1=O)C)CC |
SMILES canónico |
CCC1(C(=O)NC(=O)N(C1=O)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid](/img/structure/B13413330.png)
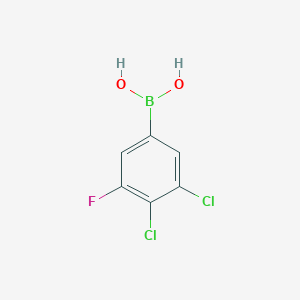
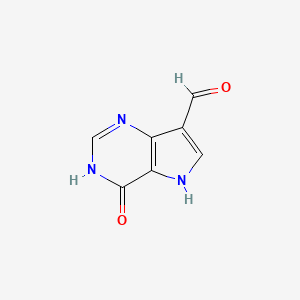
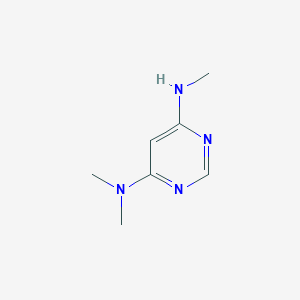
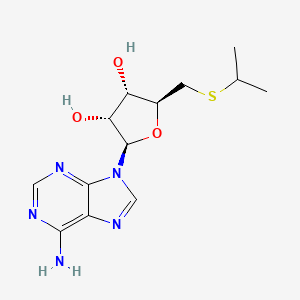
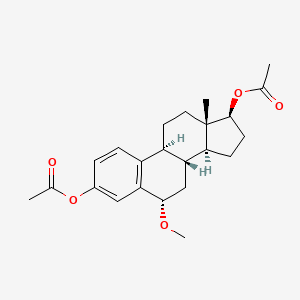
![3-[3-(trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate](/img/structure/B13413379.png)
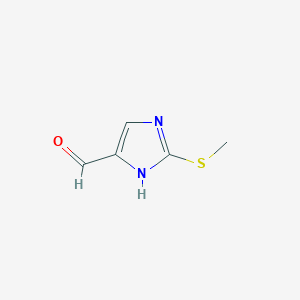
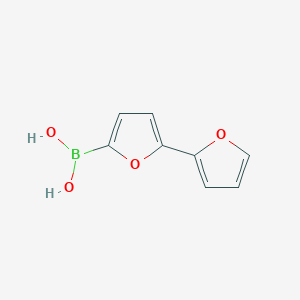
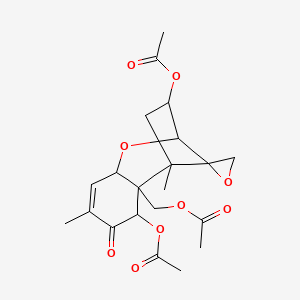
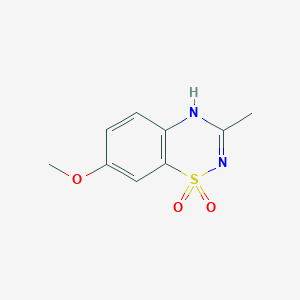
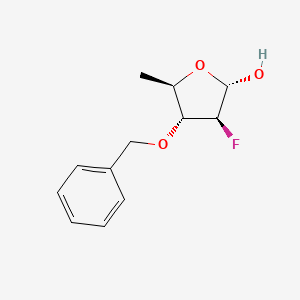

![Tripotassium 7-[[4-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]phenyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B13413439.png)
